
4-chlorosulfonylbenzoyl chloride
Descripción general
Descripción
4-chlorosulfonylbenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O3S. It is a derivative of benzoic acid where the carboxyl group is substituted with a chlorosulphonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chlorosulfonylbenzoyl chloride can be synthesized through the chlorosulfonation of benzoic acid derivatives. One common method involves the reaction of p-toluenesulfonyl chloride with chromium(VI) oxide in acetic anhydride and acetic acid at room temperature. The mixture is then heated to 40°C for 2 hours, followed by pouring into ice water, filtering, and drying to obtain the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorosulfonation processes using readily available reagents such as sulfur dioxide and chlorine. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-chlorosulfonylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from reactions with this compound include esters, amides, and sulfonyl derivatives, depending on the nature of the reacting nucleophile .
Aplicaciones Científicas De Investigación
4-chlorosulfonylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 4-chlorosulfonylbenzoyl chloride involves electrophilic substitution reactions. The chlorosulphonyl group acts as an electrophile, reacting with nucleophiles to form various products. The reaction typically proceeds through the formation of a σ-complex, followed by the elimination of a proton to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-chlorosulfonylbenzoyl chloride include:
Uniqueness
This compound is unique due to its specific reactivity and the presence of both chlorosulphonyl and benzoyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
7516-60-1 |
|---|---|
Fórmula molecular |
C7H4Cl2O3S |
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
4-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H |
Clave InChI |
JYJUMAFOXPQPAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl |
Key on ui other cas no. |
7516-60-1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
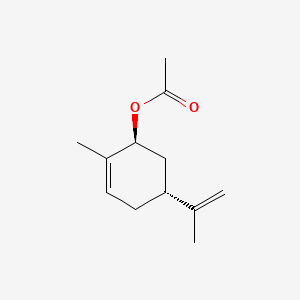

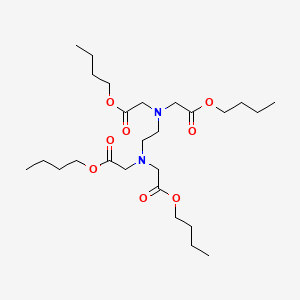
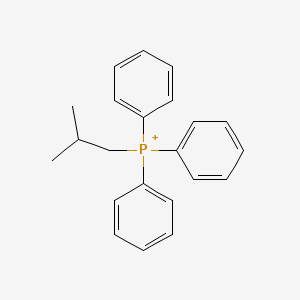

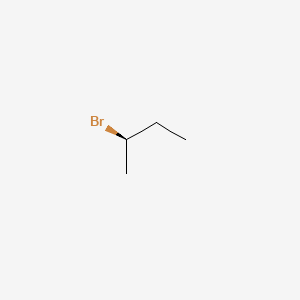
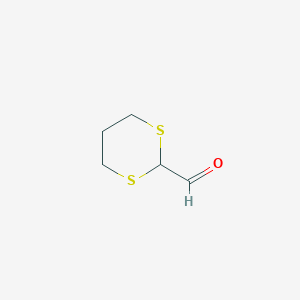


![5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1619790.png)
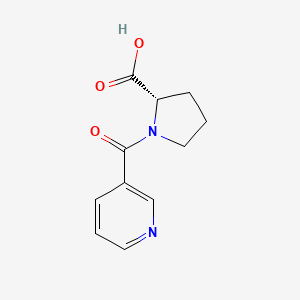
![4-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1619795.png)
![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)

